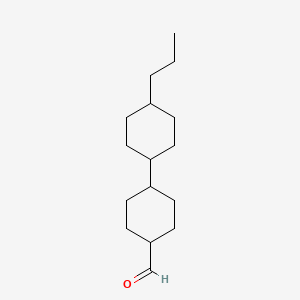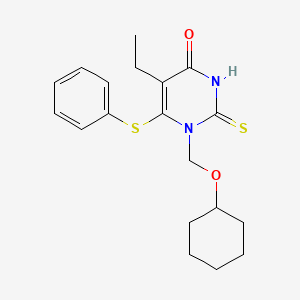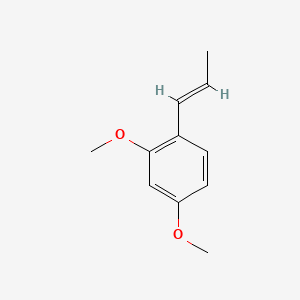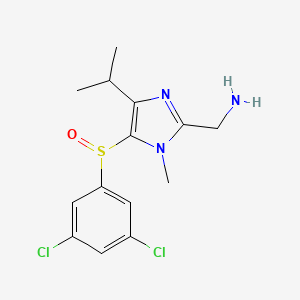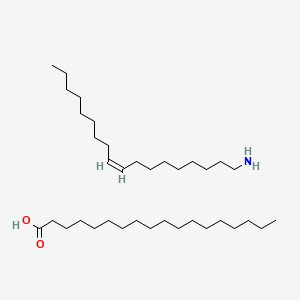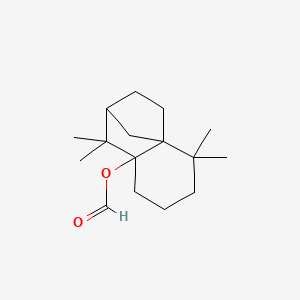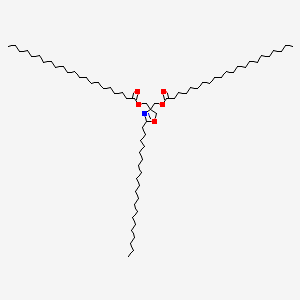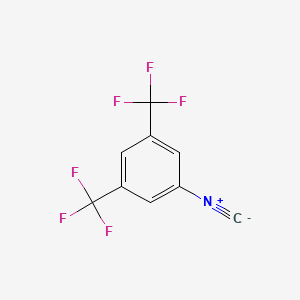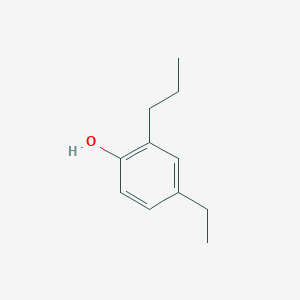
1,4-Benzenediol, bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of hydroquinone, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, bis(1,1-dimethylethyl)- can be synthesized through the alkylation of hydroquinone with isobutylene in the presence of an acid catalyst . The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to facilitate the alkylation reaction.
- The reaction mixture is stirred at a controlled temperature until the desired product is formed.
Hydroquinone: is dissolved in a suitable solvent such as methanol.
Isobutylene: is introduced into the solution.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediol, bis(1,1-dimethylethyl)- often involves continuous flow reactors to ensure efficient mixing and temperature control. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Produces quinones such as 2,5-di-tert-butylbenzoquinone.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted hydroquinone derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenediol, bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The antioxidant properties of 1,4-Benzenediol, bis(1,1-dimethylethyl)- are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and preventing oxidative damage to cells and materials .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, lacks the tert-butyl groups.
2,5-Di-tert-butylbenzoquinone: An oxidized form of 1,4-Benzenediol, bis(1,1-dimethylethyl)-.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: A similar compound with tert-butyl groups at different positions.
Uniqueness
1,4-Benzenediol, bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to hydroquinone. The presence of tert-butyl groups increases its stability and makes it more effective in preventing oxidative degradation in various applications .
Properties
CAS No. |
1322-72-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,3-ditert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8,15-16H,1-6H3 |
InChI Key |
YXGOYRIWPLGGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


